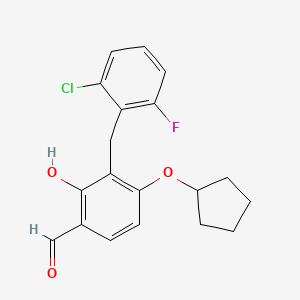
3-(2-Chloro-6-fluorobenzyl)-4-(cyclopentyloxy)-2-hydroxybenzenecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-6-fluorobenzyl)-4-(cyclopentyloxy)-2-hydroxybenzenecarbaldehyde (3-CFCHC) is an organic compound belonging to the class of benzaldehydes. It is a colorless solid that is soluble in organic solvents and is used in a variety of applications. 3-CFCHC is an important intermediate in the synthesis of various pharmaceuticals, as well as in the manufacture of dyes and fragrances. It is also used as a reagent in the synthesis of other organic compounds.
Applications De Recherche Scientifique
Fluoronaphthalene Building Blocks via Arynes
The study by Masson and Schlosser (2005) discusses the synthesis of fluoronaphthalene derivatives using arynes in the presence of various reagents. This research provides a foundation for creating building blocks for pharmaceutical and agricultural research, demonstrating the versatility of halogenated compounds in synthesizing complex molecules with potential applications in drug development and agriculture (Masson & Schlosser, 2005).
Hydroxylation of Fluorobenzene and Toluene by Peroxydisulfate
The effects of metal ions on the hydroxylation of fluorobenzene and toluene were investigated by Eberhardt (1977). The study reveals how fluorobenzene forms phenol and p-fluorophenol, indicating the reactivity of fluorinated compounds towards hydroxylation. This research may inform the development of synthetic pathways for halogenated aromatics with specific functional groups (Eberhardt, 1977).
Sedative-Hypnotic Activities of 4-Hydroxybenzyl Alcohol Derivatives
Zhu et al. (2018) explored the sedative-hypnotic activities of derivatives of 4-hydroxybenzyl alcohol, a compound related to the discussed chemical structure. Their findings suggest potential pharmacological applications for derivatives of hydroxybenzyl alcohols, highlighting the importance of functional group modifications in altering biological activity (Zhu et al., 2018).
Synthesis of 2-(α-Fluorobenzyl)benzimidazole Derivatives
The preparation of 2-(α-fluorobenzyl)benzimidazole derivatives, described by Hida et al. (1995), demonstrates the synthetic utility of fluorinated benzyl compounds in creating molecules with potential bioactive properties. This study underscores the role of fluorination in the development of new chemical entities (Hida et al., 1995).
Antileukemic Activity of Cyclotriphosphazene Derivatives
Siwy et al. (2006) synthesized cyclotriphosphazene derivatives bearing halogenated units, assessing their antiproliferative activity against various cancer cell lines. The study highlights the potential of halogenated compounds, including those with chloro and fluoro substituents, in cancer research, offering a path towards novel antileukemic agents (Siwy et al., 2006).
Propriétés
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-4-cyclopentyloxy-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFO3/c20-16-6-3-7-17(21)14(16)10-15-18(24-13-4-1-2-5-13)9-8-12(11-22)19(15)23/h3,6-9,11,13,23H,1-2,4-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEPNFBGOSGDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C(=C(C=C2)C=O)O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-6-fluorobenzyl)-4-(cyclopentyloxy)-2-hydroxybenzenecarbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

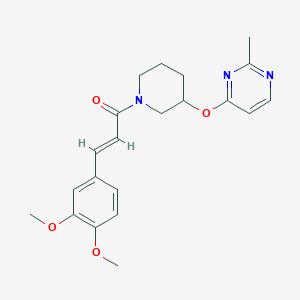

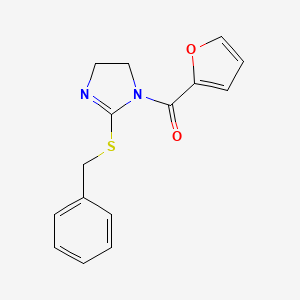
![(E)-N-[1-(5-Chlorothiophen-2-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2752879.png)
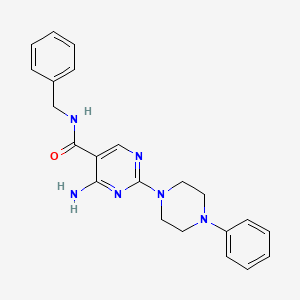
![N-[(4-Methoxynaphthalen-1-yl)methyl]oxirane-2-carboxamide](/img/structure/B2752881.png)
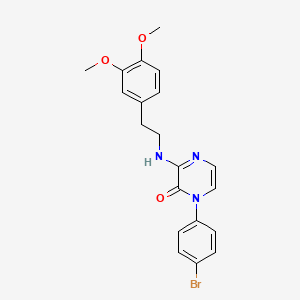
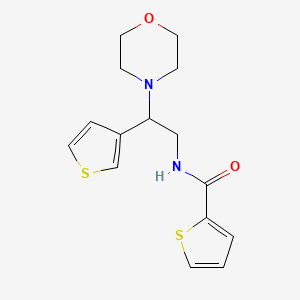
![N-(4-chlorobenzyl)-2-(1,5-dioxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2752886.png)
![2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-mesitylacetamide](/img/structure/B2752887.png)
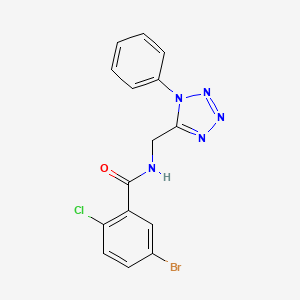

![5-oxo-N-[4-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2752891.png)
